N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both aromatic and heterocyclic components, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl and dimethoxyphenyl groups. The final step involves the coupling of the phenylcarbonyl group to the amino group on the aromatic ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with proteins and enzymes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and aromatic amides, such as:
- N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
What sets N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide apart is its specific combination of functional groups and the presence of the fluorophenyl moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H24FN3O5 |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H24FN3O5/c1-34-22-14-21(23(35-2)13-20(22)28-25(32)16-6-4-3-5-7-16)29-26(33)17-12-24(31)30(15-17)19-10-8-18(27)9-11-19/h3-11,13-14,17H,12,15H2,1-2H3,(H,28,32)(H,29,33) |
InChI Key |
NGNFAXDXZYBYEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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